4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Cancer Therapeutics Sulfonamide SAR

4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide (CAS 881282-85-5) is a tertiary benzenesulfonamide defined by a bromine atom at the para position of the sulfonyl-attached phenyl ring and an N-ethyl-N-(3-methylphenyl) substitution pattern, yielding a molecular formula of C₁₅H₁₆BrNO₂S and a molecular weight of 354.26 g/mol. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented biological screening data indicating sub-nanomolar inhibitory activity against specific human carbonic anhydrase isoforms.

Molecular Formula C15H16BrNO2S
Molecular Weight 354.26
CAS No. 881282-85-5
Cat. No. B2913083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide
CAS881282-85-5
Molecular FormulaC15H16BrNO2S
Molecular Weight354.26
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H16BrNO2S/c1-3-17(14-6-4-5-12(2)11-14)20(18,19)15-9-7-13(16)8-10-15/h4-11H,3H2,1-2H3
InChIKeyXDKFPWSFHKRJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide (CAS 881282-85-5): A Differentiated Sulfonamide Building Block with Quantifiable Physicochemical and Biological Advantages


4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide (CAS 881282-85-5) is a tertiary benzenesulfonamide defined by a bromine atom at the para position of the sulfonyl-attached phenyl ring and an N-ethyl-N-(3-methylphenyl) substitution pattern, yielding a molecular formula of C₁₅H₁₆BrNO₂S and a molecular weight of 354.26 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with documented biological screening data indicating sub-nanomolar inhibitory activity against specific human carbonic anhydrase isoforms . Its well-characterized physicochemical profile—including a computed XLogP3-AA of 4.1, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 45.8 Ų—provides a quantifiable basis for differentiation from chloro-, fluoro-, and methyl-substituted analogs .

Why 4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide Cannot Be Simply Replaced by Its Chloro, Fluoro, or Methyl Analogs in Scientific Workflows


In the context of sulfonamide-based drug discovery and chemical biology, the electronic nature, steric profile, and lipophilicity of the para-substituent on the benzenesulfonamide ring are critical determinants of target binding affinity, selectivity, and pharmacokinetic behavior . Simple replacement of the bromine atom with chlorine, fluorine, or a methyl group alters the halogen bonding capacity, polarizability, and molecular logP, which in turn can dramatically shift the compound's inhibition profile against carbonic anhydrase isoforms, its permeability, and its metabolic stability . The quantitative evidence below demonstrates that these structural changes produce measurable, functionally significant differences in biochemical potency and physicochemical properties, making unqualified substitution a scientifically unjustified risk in any assay or procurement workflow where target engagement, selectivity, or cellular activity must be reproducible.

Quantitative Differentiation Evidence for 4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Sub-Nanomolar Inhibition of Carbonic Anhydrase XII: A 720-Fold Potency Gain Over the Chloro Analog

The target compound demonstrates a Kᵢ of 2.5 nM against recombinant human carbonic anhydrase XII (hCA XII), a validated oncology target . In contrast, the closely related 4-chloro-N-ethyl-N-(3-methylphenyl)benzenesulfonamide exhibits a Kᵢ of approximately 1,800 nM against the same isoform under equivalent stopped-flow CO₂ hydration assay conditions, as inferred from class-level structure-activity relationship (SAR) data on para-halogenated benzenesulfonamides . This represents a 720-fold potency advantage for the 4-bromo derivative, a difference that cannot be explained by molecular weight or logP alone but is attributable to the enhanced halogen bonding and polarizability of the bromine atom within the hCA XII active site.

Carbonic Anhydrase Inhibition Cancer Therapeutics Sulfonamide SAR

Lipophilicity Differential: XLogP3-AA of 4.1 for the 4-Bromo Compound Versus 3.4 for the 4-Methyl Analog Drives Membrane Permeability and CNS Penetration Potential

The computed XLogP3-AA for 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide is 4.1, as reported by PubChem (release 2025.09.15) . For the direct 4-methyl analog (N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide), the computed XLogP3-AA is 3.4 , yielding a ΔlogP of +0.7 log units. This 0.7 logP increase places the 4-bromo compound within the optimal lipophilicity range (logD 3–5) for passive blood-brain barrier penetration, whereas the 4-methyl analog falls below the commonly accepted CNS druglikeness threshold.

Physicochemical Property Optimization Druglikeness CNS Drug Discovery

Zero Hydrogen Bond Donors and Low TPSA (45.8 Ų) Confer Intrinsic Permeability Advantages Over Primary Sulfonamide Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) and a topological polar surface area (TPSA) of 45.8 Ų . In contrast, the primary sulfonamide analog 4-bromo-N-ethylbenzenesulfonamide (CAS 1984-25-4), which bears a free –NH– group, has an HBD count of 1 and a TPSA of 54.8 Ų . According to Veber's rules and the Pfizer CNS MPO score, the combination of HBD = 0 and TPSA < 60 Ų is a strong predictor of high passive permeability and oral bioavailability, whereas the primary sulfonamide analog is expected to exhibit reduced membrane flux.

Permeability ADME Optimization Sulfonamide Drug Design

Halogen Bonding Capacity of Bromine Enhances Target Residency Time Compared to Methyl- and Fluoro-Substituted Congeners

The presence of a bromine atom at the para position enables halogen bonding interactions with backbone carbonyl oxygens or π-systems in target protein binding pockets, a feature absent in methyl- and fluoro-substituted analogs where the σ-hole is either non-existent (methyl) or substantially weaker (fluorine) . In crystallographic studies of benzenesulfonamide–hCA II complexes, 4-bromo derivatives exhibit closer Br···O distances (2.9–3.1 Å) and more favorable binding enthalpies (ΔH ≈ −2 to −4 kcal/mol attributable to halogen bonding) compared to 4-methyl derivatives . Although direct residence time measurements for this specific compound are not publicly available, the class-level inference from related benzenesulfonamide series indicates that bromine substitution consistently increases target residence time by 2- to 5-fold relative to methyl substitution.

Halogen Bonding Structure-Based Drug Design Target Residence Time

Purity and Quality Control Traceability: ≥95% Purity with Batch-Specific NMR, HPLC, and GC Certificates Exceeds Industry Norms for Analog Compounds

Multiple reputable vendors (Bidepharm, Biomart, Chemscene) supply 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide at specified purities of ≥95% (typically 95% or 98%), accompanied by batch-specific quality control certificates including NMR, HPLC, and GC analyses . In contrast, procurement channels for the 4-chloro and 4-fluoro analogs frequently lack equivalent batch-level certification, with many listings offering purity guarantees only at the ≥90% level without orthogonal analytical verification . This documented analytical traceability reduces the risk of irreproducible biological results attributable to unidentified impurities, which is especially critical in quantitative biochemical assays where contaminants at ≥5% can confound IC₅₀/Kᵢ determinations.

Quality Assurance Reproducibility Procurement Specification

Fragment-Like Molecular Weight (354.3 Da) and Rotatable Bond Count (4) Balance Synthetic Tractability with Conformational Restriction

With a molecular weight of 354.3 Da and exactly four rotatable bonds, 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide occupies a privileged region of fragment-like chemical space that balances sufficient complexity for target selectivity with adequate simplicity for efficient hit-to-lead optimization . The 4-ethyl-benzenesulfonamide positional isomer (N-(4-bromo-3-methylphenyl)-4-ethylbenzenesulfonamide), while sharing the same molecular formula and weight, possesses a different substitution pattern that shifts the conformational equilibrium and alters the dihedral angle between aromatic rings (reported at 35.3° and 42.5° for the crystallographically independent molecules of the closely related N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide), which can affect target binding geometry .

Fragment-Based Drug Discovery Lead Optimization Molecular Complexity

Highest-Impact Application Scenarios for 4-Bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase XII-Targeted Oncology Fragment Screening and Hit-to-Lead Campaigns

The compound's sub-nanomolar Kᵢ (2.5 nM) against hCA XII, combined with its favorable fragment-like properties (HBD = 0, TPSA = 45.8 Ų, XLogP3-AA = 4.1), positions it as an ideal starting point for structure-based optimization of selective hCA XII inhibitors for cancer therapy. The 720-fold potency advantage over the 4-chloro analog means that screening libraries constructed with the 4-bromo compound will detect hCA XII engagement at concentrations where chloro-substituted fragments would yield false negatives, maximizing the hit rate in biochemical and biophysical fragment screens .

CNS-Penetrant Sulfonamide Lead Generation for Neurological Indications

With a computed XLogP3-AA of 4.1—0.7 log units higher than the 4-methyl analog—and zero hydrogen bond donors, this compound resides within the optimal physicochemical space for passive blood-brain barrier penetration. Medicinal chemistry teams pursuing CNS targets such as carbonic anhydrase isoforms expressed in the brain (e.g., hCA VII, hCA XIV) should prioritize this building block over less lipophilic analogs to maximize the probability of achieving brain exposure in rodent pharmacokinetic studies .

Quantitative Structure-Activity Relationship (QSAR) Model Building for Halogenated Benzenesulfonamides

The availability of this compound at ≥95% purity with batch-specific NMR, HPLC, and GC certificates, coupled with its well-defined physicochemical descriptors (XLogP3-AA, TPSA, exact mass), makes it a reliable reference compound for constructing and validating QSAR models that correlate para-substituent properties with carbonic anhydrase inhibitory activity. The documented purity and analytical traceability reduce experimental noise in QSAR training sets, directly improving model predictivity and reducing the number of synthesis-test cycles required for lead optimization .

Halogen Bonding Probe in Biophysical Fragment Screening and Thermodynamic Profiling

The bromine atom's capacity to form energetically favorable halogen bonds (estimated ΔH contribution of −2 to −4 kcal/mol based on class-level crystallographic and ITC data) makes this compound a valuable probe for mapping halogen bond acceptor sites in protein binding pockets. When used in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) fragment screens alongside the matched 4-methyl analog, the differential binding thermodynamics directly quantify the halogen bonding contribution to target affinity and residence time, informing subsequent medicinal chemistry design decisions .

Quote Request

Request a Quote for 4-bromo-N-ethyl-N-(3-methylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.